molecular formula C33H31ClIN2O2P B3011240 [2-(4-Chlorophenyl)-5-(2,6-dimethylmorpholino)-1,3-oxazol-4-yl](triphenyl)phosphonium iodide CAS No. 475199-00-9

[2-(4-Chlorophenyl)-5-(2,6-dimethylmorpholino)-1,3-oxazol-4-yl](triphenyl)phosphonium iodide

Cat. No.: B3011240
CAS No.: 475199-00-9
M. Wt: 680.95
InChI Key: VHCCNOKNASVDTH-UHFFFAOYSA-M
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Description

This phosphonium iodide derivative is a structurally complex compound featuring a 1,3-oxazole core substituted with a 4-chlorophenyl group at position 2, a 2,6-dimethylmorpholino moiety at position 5, and a triphenylphosphonium group at position 4, with iodide as the counterion.

Properties

IUPAC Name

[2-(4-chlorophenyl)-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazol-4-yl]-triphenylphosphanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31ClN2O2P.HI/c1-24-22-36(23-25(2)37-24)33-32(35-31(38-33)26-18-20-27(34)21-19-26)39(28-12-6-3-7-13-28,29-14-8-4-9-15-29)30-16-10-5-11-17-30;/h3-21,24-25H,22-23H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCCNOKNASVDTH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31ClIN2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Chlorophenyl)-5-(2,6-dimethylmorpholino)-1,3-oxazol-4-ylphosphonium iodide is a phosphonium salt that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C33H31ClIN2O2P\text{C}_{33}\text{H}_{31}\text{Cl}\text{I}\text{N}_2\text{O}_2\text{P}

This structure includes a triphenylphosphonium moiety, which is known for its ability to penetrate cell membranes and its application in targeting mitochondria.

Phosphonium salts like this compound often exhibit biological activity through several mechanisms:

  • Mitochondrial Targeting : The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria due to the negative membrane potential.
  • Reactive Oxygen Species (ROS) Modulation : Compounds with phosphonium groups can influence ROS production, potentially leading to apoptosis in cancer cells.
  • Inhibition of Cellular Proliferation : Some studies suggest that similar compounds can inhibit cancer cell growth by disrupting mitochondrial function.

Anticancer Activity

Research indicates that phosphonium salts can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in breast cancer cells through ROS generation and mitochondrial dysfunction.

Antimicrobial Properties

Phosphonium salts have been evaluated for their antimicrobial efficacy. The ability of these compounds to disrupt microbial membranes contributes to their effectiveness against a range of pathogens.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer potential of related phosphonium compounds. The results indicated that these compounds induced apoptosis in human breast cancer cells via mitochondrial pathways, highlighting their potential as therapeutic agents in oncology .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of phosphonium salts against Staphylococcus aureus. The findings demonstrated significant inhibition of bacterial growth, suggesting that these compounds could serve as effective antimicrobial agents .

Data Table: Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of S. aureus
Mitochondrial TargetingAccumulates in mitochondriaGeneral knowledge

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyltriphenylphosphonium Iodide

  • Structure: Simpler phosphonium salt with a methyl group instead of the oxazole-morpholino-aromatic system.
  • Synthesis : Widely used in Wittig reactions to generate alkenes from aldehydes, as described in . Requires strong bases like n-BuLi for ylide formation.
  • Stability : High thermal and chemical stability due to the quaternary phosphonium structure .
  • Applications : Primarily in organic synthesis (e.g., alkene formation), isotopic labeling (deuterated analogs for metabolic studies) .

Ethyl Triphenylphosphonium Iodide

  • Structure : Ethyl group replaces the methyl in methyltriphenylphosphonium iodide.
  • Market Relevance : Listed as a commercial product for research and industrial use ().

(4-Carboxybutyl)triphenylphosphonium Bromide/Iodide

  • Structure : Features a carboxybutyl chain, enhancing water solubility and enabling conjugation with biomolecules.
  • Applications : Used in mitochondrial-targeted drug delivery due to its lipophilic cation properties. The iodide variant shares similar solubility and reactivity but differs in counterion compatibility .

3-(2-Chlorophenyl)-5-methylisoxazol-4-ylmethanone

  • Structure: Shares the 2,6-dimethylmorpholino and chlorophenyl motifs but lacks the phosphonium group.
  • Key Differences: The isoxazole ring and methanone group confer distinct electronic properties, reducing ionic character compared to the target compound. This derivative is primarily explored in agrochemical and pharmaceutical research .

Comparative Data Table

Property Target Compound Methyltriphenylphosphonium Iodide (4-Carboxybutyl)triphenylphosphonium Iodide
Molecular Weight ~800–850 g/mol (estimated) 416.24 g/mol ~500–550 g/mol (estimated)
Solubility Polar solvents (e.g., THF, DMF); limited in hexanes Soluble in THF, MeOH High in polar solvents due to carboxylate
Stability High (ionic phosphonium core); morpholino group may enhance hydrolytic resistance Thermally stable Moderate; carboxylate may degrade in acidic conditions
Primary Applications Potential in targeted drug delivery, catalysis Wittig reactions, isotopic labeling Mitochondrial targeting, bioconjugation

Key Research Findings

  • Reactivity in Cyclization : Analogous to , the phosphonium iodide moiety may participate in Ph₃P–I₂-mediated dehydrations, forming reactive intermediates like imidoyl iodides. However, the bulky substituents could slow such reactions compared to smaller analogs.
  • Biological Potential: The 2,6-dimethylmorpholino group, seen in and , is associated with enhanced bioavailability in drug candidates, suggesting the target compound could serve as a bioactive scaffold .

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